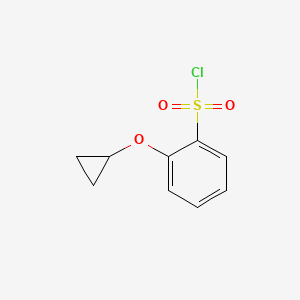

2-Cyclopropoxybenzene-1-sulfonylchloride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO3S |

|---|---|

Molecular Weight |

232.68 g/mol |

IUPAC Name |

2-cyclopropyloxybenzenesulfonyl chloride |

InChI |

InChI=1S/C9H9ClO3S/c10-14(11,12)9-4-2-1-3-8(9)13-7-5-6-7/h1-4,7H,5-6H2 |

InChI Key |

NXTUSBUBSYNZJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC=CC=C2S(=O)(=O)Cl |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for 2 Cyclopropoxybenzene 1 Sulfonylchloride

Identification of Key Functional Group Interconversions Relevant to the Sulfonyl Chloride Moiety

The synthesis of an aryl sulfonyl chloride can be achieved from various functional groups. The choice of method often depends on the stability of the substrate and the availability of starting materials. Key functional group interconversions (FGIs) leading to the sulfonyl chloride moiety are summarized below.

| Starting Functional Group | Reagents and Conditions | Reference |

| Arene (Direct Sulfochlorination) | Chlorosulfonic acid (ClSO₃H) | rsc.orgorgsyn.org |

| Arylsulfonic Acid | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | orgsyn.orgnih.gov |

| Aniline (B41778) (Diazonium Salt) | 1. NaNO₂, HCl (Diazotization) 2. SO₂, CuCl₂ (Sandmeyer-type reaction) | organic-chemistry.orggoogle.com |

| Primary Aryl Sulfonamide | Pyrylium salt (Pyry-BF₄), MgCl₂ | nih.gov |

| Aryl Boronic Acid | 1. DABSO, Pd(OAc)₂ (to form sulfinate) 2. Further reaction | chemistryviews.org |

| Aryl Thiol / Disulfide | Oxidative Chlorosulfonation (e.g., with NaClO₂) | organic-chemistry.org |

Table 1: Key Functional Group Interconversions for Sulfonyl Chloride Synthesis

Direct chlorosulfonation of cyclopropoxybenzene with chlorosulfonic acid is a straightforward approach. orgsyn.org However, this electrophilic aromatic substitution typically yields a mixture of ortho and para isomers, requiring separation.

Another common and powerful method is the conversion of sulfonic acids using reagents like phosphorus oxychloride or thionyl chloride. nih.gov This would involve the synthesis of 2-cyclopropoxybenzene-1-sulfonic acid as an intermediate.

The Sandmeyer-type reaction offers an alternative route starting from 2-cyclopropoxyaniline. organic-chemistry.orggoogle.com The aniline is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride. This method can provide excellent regiochemical control if the starting aniline is readily accessible.

More recent methodologies allow for the conversion of primary sulfonamides to sulfonyl chlorides under mild conditions, which could be beneficial in late-stage functionalization. nih.gov Similarly, palladium-catalyzed reactions of aryl boronic acids provide another modern alternative. chemistryviews.org

Analysis of Precursors and Starting Materials for Benzene (B151609) Ring and Cyclopropoxy Introduction

The core structure of 2-cyclopropoxybenzene-1-sulfonylchloride consists of a substituted benzene ring and a cyclopropoxy group. The retrosynthetic analysis points to two primary building blocks: a functionalized benzene derivative and a C3 unit for the cyclopropyl (B3062369) ring.

Introduction of the Cyclopropoxy Group:

The most common method for forming the aryl ether linkage is the Williamson ether synthesis. This involves the reaction of a phenoxide with a cyclopropyl electrophile.

Route A: 2-substituted phenol (B47542) + Cyclopropyl halide/tosylate

Starting materials could include catechol, 2-aminophenol, or 2-halophenols, which possess a functional group at the ortho position that can later be converted to the sulfonyl chloride.

Introduction of the Benzene Ring and Functional Groups:

Alternatively, the cyclopropyl group can be introduced via cross-coupling reactions, which are valuable for creating C-C or C-heteroatom bonds.

| Coupling Partners | Catalyst/Reagents | Product Type | Reference |

| Aryl Bromide/Triflate + Cyclopropylmagnesium bromide | Pd catalyst, ZnBr₂ | Cyclopropyl arene | organic-chemistry.org |

| Aryl Chloride + Potassium Cyclopropyltrifluoroborate | Pd catalyst | Cyclopropyl arene | organic-chemistry.org |

| Alkyl Iodide + Cyclopropylmagnesium bromide | Cobalt catalyst | Alkyl cyclopropane (B1198618) | organic-chemistry.orgacs.org |

| Aryl Halide + Tricyclopropylbismuth | Pd catalyst | Cyclopropyl arene | organic-chemistry.org |

Table 2: Cross-Coupling Methods for Cyclopropyl Group Introduction

While many of these methods form a C-C bond, they highlight the diverse strategies available for incorporating the cyclopropyl motif. For the target molecule, the key is forming the C-O bond. Therefore, a precursor like 2-bromophenol (B46759) or guaiacol (B22219) (2-methoxyphenol) could be a strategic starting material. The cyclopropyl group could be introduced via etherification, and the bromo or methoxy (B1213986) group could then be manipulated to install the sulfonyl chloride.

Considerations for Regioselectivity and Ortho-Substitution Control in Synthetic Planning

Achieving the desired 1,2-substitution pattern (ortho-substitution) is a critical challenge in the synthesis of this compound. The directing effects of the substituents on the aromatic ring govern the outcome of electrophilic aromatic substitution reactions.

The cyclopropoxy group, being an ether (-OR), is an electron-donating group (EDG) due to the resonance donation of a lone pair of electrons from the oxygen atom into the benzene ring. youtube.com Electron-donating groups are known to be ortho, para-directors for electrophilic aromatic substitution. libretexts.orgyoutube.comresearchgate.net

Strategies for Controlling Regioselectivity:

Electrophilic Substitution on Cyclopropoxybenzene: If direct sulfonation or chlorosulfonation is performed on cyclopropoxybenzene, a mixture of the ortho and para isomers is expected. youtube.com

Challenge: The separation of these isomers can be difficult. The para product is often favored due to reduced steric hindrance. youtube.com Reaction conditions (temperature, solvent) can sometimes be optimized to favor one isomer, but achieving high selectivity for the ortho product is often challenging.

Use of an Ortho-Directing Group: A more robust strategy involves starting with a benzene ring that already has the desired 1,2-substitution pattern.

Example Route: Start with 2-bromophenol. The hydroxyl group can be used to introduce the cyclopropoxy moiety via Williamson ether synthesis. The bromo group then serves as a handle for introducing the sulfonyl chloride group. This can be achieved through lithium-halogen exchange to form an aryllithium species, followed by quenching with sulfur dioxide (SO₂) and subsequent treatment with a chlorinating agent like N-chlorosuccinimide (NCS). This sequence ensures that the sulfonyl chloride is installed exclusively at the ortho position.

Directed Ortho-Metalation (DoM): This is a powerful strategy for regioselective functionalization. A directing metalation group (DMG) on the ring (such as an ether) can direct a strong base (e.g., n-butyllithium) to deprotonate the adjacent ortho position. The resulting aryllithium can then be trapped with an appropriate sulfur electrophile. The cyclopropoxy group itself could potentially act as a DMG, leading to direct ortho-lithiation and subsequent conversion to the sulfonyl chloride.

The analysis of resonance structures for the arenium ion intermediate in the electrophilic substitution of an ether-substituted benzene shows that the positive charge can be delocalized onto the oxygen atom when the electrophile adds to the ortho or para positions. libretexts.org This stabilization is not possible for meta-addition, explaining the observed regioselectivity. youtube.comlibretexts.org While both ortho and para positions are electronically activated, steric factors and reaction conditions will ultimately determine the product ratio in a direct substitution approach. rsc.org

Reaction Chemistry and Mechanistic Investigations of 2 Cyclopropoxybenzene 1 Sulfonylchloride

Electrophilic Reactivity of the Sulfonyl Chloride Functionality

The sulfur atom in 2-Cyclopropoxybenzene-1-sulfonylchloride is the principal electrophilic center. It is bonded to two highly electronegative oxygen atoms and a chlorine atom, which collectively withdraw electron density, rendering the sulfur atom highly electron-deficient. This pronounced positive partial charge makes it a prime target for attack by a wide range of nucleophiles.

The reaction mechanism for nucleophilic attack at the sulfonyl group is generally considered to be a concerted, Sɴ2-like process rather than a stepwise addition-elimination pathway that would involve a hypervalent sulfur intermediate. The incoming nucleophile attacks the sulfur atom, leading to a transition state where the nucleophile-sulfur bond is forming concurrently with the sulfur-chlorine bond breaking.

The 2-cyclopropoxybenzene substituent influences this reactivity in two main ways:

Steric Effects: The presence of the cyclopropoxy group at the ortho position introduces steric hindrance around the sulfonyl chloride functionality. This can impede the approach of bulky nucleophiles, potentially slowing down the reaction rate compared to less hindered sulfonyl chlorides. Studies on ortho-alkyl substituted arenesulfonyl chlorides have shown that such substitution can, counterintuitively, accelerate nucleophilic substitution, a phenomenon attributed to a rigid, sterically compressed ground state structure that is closer in energy to the transition state. mdpi.comnih.gov

Nucleophilic Substitution Reactions Leading to Sulfonamides

One of the most significant applications of sulfonyl chlorides is the synthesis of sulfonamides, a key functional group in many pharmaceutical agents. This is achieved through the reaction of this compound with primary or secondary amines. cbijournal.comprinceton.edu

The reaction, known as aminolysis or sulfonylation of amines, involves the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. cbijournal.comekb.eg

The general reaction is as follows: 2-Cyclopropoxy-C₆H₄-SO₂Cl + R¹R²NH + Base → 2-Cyclopropoxy-C₆H₄-SO₂NR¹R² + [Base-H]⁺Cl⁻

This reaction is versatile and accommodates a wide variety of amines, including:

Primary Amines (R¹=Alkyl/Aryl, R²=H): These react readily to form secondary sulfonamides.

Secondary Amines (R¹, R²=Alkyl/Aryl): These form tertiary sulfonamides.

Heterocyclic Amines: Amines incorporated into heterocyclic rings (e.g., piperidine, morpholine) also react efficiently.

The table below illustrates the versatility of this reaction with various amine partners.

| Amine Nucleophile | Product | Typical Conditions |

| Aniline (B41778) | N-phenyl-2-cyclopropoxybenzene-1-sulfonamide | Pyridine, CH₂Cl₂, 0 °C to RT |

| Diethylamine | N,N-diethyl-2-cyclopropoxybenzene-1-sulfonamide | Triethylamine, THF, 0 °C to RT |

| Morpholine | 4-((2-Cyclopropoxyphenyl)sulfonyl)morpholine | K₂CO₃, Acetonitrile, RT |

| 2-Aminopyridine | N-(pyridin-2-yl)-2-cyclopropoxybenzene-1-sulfonamide | Pyridine, CH₂Cl₂, RT |

The formation of sulfonamides from sulfonyl chlorides is a bimolecular nucleophilic substitution reaction (Sɴ2). libretexts.org The rate of the reaction is dependent on the concentration of both the sulfonyl chloride and the amine nucleophile.

Rate = k[2-Cyclopropoxy-C₆H₄-SO₂Cl][Amine]

Kinetic studies on analogous arenesulfonyl chlorides provide significant insight into the mechanism. mdpi.comnih.gov

Hammett Correlation: Studies on the reaction rates of various meta- and para-substituted benzenesulfonyl chlorides with amines show a positive ρ (rho) value in the Hammett plot. nih.gov This indicates that electron-withdrawing groups on the aromatic ring accelerate the reaction by increasing the electrophilicity of the sulfur atom, which is consistent with a transition state where negative charge builds up on the sulfonyl group.

Solvent Effects: The reaction rate is influenced by the solvent. Polar aprotic solvents are often preferred as they can solvate the transition state and reactants appropriately without interfering with the reaction.

Activation Parameters: The reaction generally proceeds with a negative entropy of activation (ΔS‡), which is characteristic of a bimolecular reaction where two molecules combine to form a more ordered transition state. The enthalpy of activation (ΔH‡) is influenced by bond-breaking and bond-forming energies.

Formation of Sulfonate Esters and Sulfones

Beyond sulfonamides, this compound is a valuable precursor for synthesizing sulfonate esters and sulfones, which are important in organic synthesis and material science.

In a reaction analogous to aminolysis, this compound reacts with alcohols or phenols to form sulfonate esters. This transformation is also typically conducted in the presence of a base like pyridine to scavenge the HCl produced. researchtrends.netorganic-chemistry.org

2-Cyclopropoxy-C₆H₄-SO₂Cl + R-OH + Base → 2-Cyclopropoxy-C₆H₄-SO₂-OR + [Base-H]⁺Cl⁻

Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, making them useful intermediates in organic synthesis. The reaction is compatible with a range of primary and secondary alcohols, as well as phenols. researchtrends.net

| Alcohol/Phenol (B47542) | Product | Typical Conditions |

| Methanol | Methyl 2-cyclopropoxybenzenesulfonate | Pyridine, CH₂Cl₂, 0 °C |

| Phenol | Phenyl 2-cyclopropoxybenzenesulfonate | Triethylamine, CH₂Cl₂, RT |

| Isopropanol | Isopropyl 2-cyclopropoxybenzenesulfonate | Pyridine, Dichloromethane, 0 °C |

| 4-Nitrophenol | 4-Nitrophenyl 2-cyclopropoxybenzenesulfonate | Triethylamine, THF, RT |

The synthesis of sulfones from this compound involves the formation of a new carbon-sulfur bond. Several methods can be employed to achieve this transformation.

Friedel-Crafts Sulfonylation: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can react with electron-rich aromatic compounds (arenes) to form diaryl sulfones. However, using sulfonyl chlorides in Friedel-Crafts reactions can sometimes lead to competing chlorination of the arene. google.com

2-Cyclopropoxy-C₆H₄-SO₂Cl + Arene-H --(AlCl₃)--> 2-Cyclopropoxy-C₆H₄-SO₂-Arene + HCl

Reaction with Organometallic Reagents: Grignard reagents or organocuprates can react with sulfonyl chlorides to form sulfones, although this method can be complicated by side reactions. A more reliable two-step method involves the reduction of the sulfonyl chloride to a sulfinate salt, which is then alkylated. For instance, magnesium can reduce the sulfonyl chloride to a magnesium sulfinate, which then reacts with an alkyl halide. rsc.org

Step 1: 2-Cyclopropoxy-C₆H₄-SO₂Cl + Mg → (2-Cyclopropoxy-C₆H₄-SO₂)₂Mg

Step 2: (2-Cyclopropoxy-C₆H₄-SO₂)₂Mg + 2 R-X → 2 (2-Cyclopropoxy-C₆H₄-SO₂-R) + MgX₂

Radical-Mediated Reactions: Sulfonyl chlorides can serve as precursors to sulfonyl radicals (R-SO₂•) under photoredox or thermal conditions. These radicals can then participate in additions to alkenes or alkynes to generate sulfones after a subsequent radical trapping or reduction step. organic-chemistry.org This provides a metal-free pathway to access a variety of sulfone structures.

| Reagent(s) | Product Type | General Method |

| Benzene (B151609), AlCl₃ | Diaryl sulfone | Friedel-Crafts Sulfonylation |

| 1. Mg; 2. Benzyl bromide | Alkyl aryl sulfone | Reduction-Alkylation |

| Styrene, Photocatalyst | β-Hydroxy aryl sulfone | Photoredox-mediated Radical Addition |

Radical and Ionic Pathways Initiated by this compound

This compound, as a derivative of benzenesulfonyl chloride, is anticipated to participate in a variety of chemical transformations involving both radical and ionic intermediates. The presence of the sulfonyl chloride functional group allows for the generation of sulfonyl radicals (ArSO₂•) or the involvement of the electrophilic sulfur atom in ionic reactions. These reactive species can then engage with a range of unsaturated organic molecules.

The reaction of this compound with unsaturated hydrocarbons such as alkenes, alkynes, and arenes can proceed through different mechanistic pathways, largely dependent on the reaction conditions, including the presence of initiators, catalysts, or the nature of the solvent.

Reactions with Alkenes and Alkynes:

The addition of sulfonyl chlorides to alkenes and alkynes is a well-established method for the formation of carbon-sulfur bonds. magtech.com.cnnih.gov These reactions can be initiated to proceed via a radical or an ionic pathway.

Under radical conditions, typically initiated by light, heat, or a radical initiator, this compound can generate a 2-cyclopropoxybenzenesulfonyl radical. This radical can then add to the carbon-carbon double or triple bond of an alkene or alkyne, respectively. nih.gov The resulting carbon-centered radical can then abstract a chlorine atom from another molecule of the sulfonyl chloride to propagate the radical chain, yielding a β-chloro sulfone.

Alternatively, in the presence of a suitable catalyst, such as a transition metal complex, an ionic addition pathway can be favored. In such cases, the sulfonyl chloride may coordinate with the catalyst, leading to a more electrophilic species that can be attacked by the π-electrons of the alkene or alkyne. This would result in the formation of a carbocationic intermediate, which is then trapped by the chloride ion.

The regioselectivity of these additions to unsymmetrical alkenes and alkynes is influenced by both electronic and steric factors of the substrates and the intermediate species.

Hypothetical Radical Addition to an Alkene:

| Alkene | Product | Conditions | Pathway |

|---|---|---|---|

| Styrene | 2-chloro-1-phenyl-1-((2-cyclopropoxyphenyl)sulfonyl)ethane | AIBN, heat | Radical |

Reactions with Arenes:

The reaction of this compound with arenes typically proceeds through an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts sulfonylation. nih.gov In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the sulfonyl chloride is activated to form a highly electrophilic sulfonylium cation or a complex that acts as the electrophile. This electrophile is then attacked by the electron-rich aromatic ring of the arene, leading to the formation of a diaryl sulfone.

The cyclopropoxy group on the this compound is not expected to directly participate in the reaction with the arene but will influence the reactivity of the sulfonyl chloride itself. The position of substitution on the reacting arene will be governed by the directing effects of the substituents already present on that arene.

Sulfonyl chlorides are known to participate in annulation and cycloaddition reactions, which are powerful methods for the construction of cyclic compounds. magtech.com.cn

Annulation Reactions:

Cycloaddition Reactions:

In the context of cycloaddition reactions, sulfonyl chlorides can serve as precursors to sulfenes (RCH=SO₂) via elimination of HCl in the presence of a base. These highly reactive sulfenes can then undergo [2+2] cycloaddition reactions with a variety of unsaturated partners, such as enamines or ketene (B1206846) acetals, to form four-membered thietane-1,1-dioxide rings. The generation of a sulfene (B1252967) from this compound would, however, require an α-hydrogen, which is not present. Therefore, direct participation in this type of cycloaddition is unlikely.

However, other types of cycloadditions could be possible. For example, under photolytic or thermolytic conditions, extrusion of SO₂ could potentially lead to the formation of a reactive aryl chloride and a cyclopropoxy-substituted benzyne (B1209423) intermediate, which could then undergo cycloaddition with a suitable diene. This, however, remains a speculative pathway.

Hypothetical Annulation Reaction:

| Reactant | Product | Conditions |

|---|

Influence of the Cyclopropoxy Group on Reactivity, Regioselectivity, and Stereoselectivity

The cyclopropoxy group, positioned ortho to the sulfonyl chloride functionality, is expected to exert a significant influence on the reactivity and selectivity of the molecule in various chemical transformations through a combination of electronic and steric effects.

Electronic Effects:

Steric Effects:

The cyclopropoxy group, being in the ortho position, will exert a steric hindrance around the sulfonyl chloride functional group. This steric bulk can influence the approach of nucleophiles or other reactants to the sulfur center. mdpi.com In reactions such as the Friedel-Crafts sulfonylation of arenes, the steric hindrance from the ortho-cyclopropoxy group might disfavor the formation of highly crowded transition states, potentially leading to lower reaction rates compared to an unsubstituted benzenesulfonyl chloride. This steric hindrance can also play a role in directing the regioselectivity of addition reactions to unsaturated systems.

Summary of Effects:

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Electronic (Hyperconjugation) | Donation of electron density from the cyclopropyl (B3062369) C-C bonds. | Activates the aromatic ring. |

| Electronic (Resonance) | Donation of electron density from the oxygen lone pairs. | Activates the aromatic ring. |

When this compound undergoes further electrophilic aromatic substitution on its own benzene ring, the existing substituents—the cyclopropoxy group and the sulfonyl chloride group—will direct the position of the incoming electrophile.

The cyclopropoxy group, being an alkoxy group, is a strongly activating and ortho, para-directing group due to the ability of the oxygen atom to donate its lone pair of electrons into the ring via resonance. libretexts.org This donation of electron density stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions.

On the other hand, the sulfonyl chloride group (-SO₂Cl) is a deactivating and meta-directing group. The sulfur atom is in a high oxidation state and is highly electronegative, withdrawing electron density from the ring through an inductive effect.

In a molecule with both an activating ortho, para-director and a deactivating meta-director, the powerful activating group generally controls the regioselectivity. Therefore, in electrophilic aromatic substitution reactions of this compound, the incoming electrophile is expected to be directed to the positions ortho and para to the cyclopropoxy group. The position para to the cyclopropoxy group (position 5) is sterically more accessible than the position ortho to it (position 3), which is sterically hindered by both the cyclopropoxy and the sulfonyl chloride groups. Thus, the major product is likely to be the one where substitution occurs at the para position relative to the cyclopropoxy group.

Predicted Regioselectivity in Electrophilic Aromatic Substitution:

| Electrophile (E⁺) | Major Product |

|---|---|

| NO₂⁺ | 2-Cyclopropoxy-5-nitrobenzene-1-sulfonylchloride |

| Br⁺ | 5-Bromo-2-cyclopropoxybenzene-1-sulfonylchloride |

Synthesis and Characterization of Derivatives and Analogues of 2 Cyclopropoxybenzene 1 Sulfonylchloride

Construction of Novel Cyclopropoxy-Functionalized Benzene (B151609) Scaffolds

The synthesis of 2-Cyclopropoxybenzene-1-sulfonylchloride and its analogues hinges on the effective construction of the core cyclopropoxy-functionalized benzene ring. This is typically achieved through a multi-step process involving the formation of an aryl cyclopropyl (B3062369) ether followed by the introduction of the sulfonyl chloride group.

A plausible synthetic pathway commences with a readily available substituted phenol (B47542), such as 2-methoxyphenol (guaiacol) or catechol. The phenolic hydroxyl group can be alkylated to form the cyclopropyl ether via a nucleophilic substitution reaction, such as the Williamson ether synthesis, using a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base.

Once the cyclopropoxybenzene scaffold is assembled, the sulfonyl chloride moiety is introduced, most commonly via electrophilic aromatic substitution. Direct chlorosulfonation using chlorosulfonic acid (ClSO₃H) is a standard method for this transformation. wikipedia.org The electrophile in this reaction is believed to be SO₂Cl⁺, which attacks the aromatic ring. stackexchange.com The regiochemical outcome of this substitution is directed by the existing groups on the benzene ring. The cyclopropoxy group, being an alkoxy group, is an ortho-, para-director. Therefore, chlorosulfonation of a 2-cyclopropoxy-substituted precursor would be expected to yield a mixture of products, with substitution occurring at positions para and ortho to the activating cyclopropoxy group.

Below is a table summarizing key synthetic transformations for the construction of such functionalized scaffolds.

| Reaction Type | Description | Reagents | General Application |

| Williamson Ether Synthesis | Formation of an ether from an organohalide and a deprotonated alcohol (phenoxide). | Phenol, Base (e.g., K₂CO₃, NaH), Cyclopropyl Halide | Introduction of the cyclopropoxy group onto the benzene ring. |

| Chlorosulfonation | Introduction of a chlorosulfonyl group (-SO₂Cl) onto an aromatic ring via electrophilic substitution. | Chlorosulfonic Acid (ClSO₃H) | Functionalization of the cyclopropoxybenzene scaffold with the sulfonyl chloride group. wikipedia.org |

| Corey-Chaykovsky Cyclopropanation | A method for synthesizing cyclopropanes from aldehydes or ketones and a sulfoxonium ylide. | Aldehyde, Dimethylsulfoxonium methylide | Alternative route for constructing cyclopropyl moieties attached to aromatic systems. mdpi.com |

Structure-Reactivity Relationship Studies of Substituted Aryl Sulfonyl Chlorides

The reactivity of aryl sulfonyl chlorides in nucleophilic substitution reactions is highly dependent on the nature and position of the substituents on the aromatic ring. These relationships are often quantified using kinetic studies and linear free-energy relationships, such as the Hammett equation.

For meta- and para-substituted benzenesulfonyl chlorides, the reaction rate is sensitive to the electronic effects of the substituent. A study of the chloride-chloride isotopic exchange reaction for 11 such compounds found that the data followed the Hammett equation with a ρ-value of +2.02. mdpi.comnih.govdntb.gov.ua The positive ρ-value indicates that the reaction is accelerated by electron-withdrawing groups. This is consistent with a mechanism where negative charge builds up in the transition state, which is stabilized by substituents that can delocalize or withdraw electron density from the reaction center.

The effect of ortho-substituents is more complex, involving both electronic and steric factors. While both the inductive and steric effects of ortho-alkyl groups are expected to decrease the rate of a bimolecular nucleophilic substitution (Sₙ2) reaction, a "counterintuitive acceleration" is often observed. mdpi.comnih.gov Mono- and di-ortho-alkyl substituted sulfonyl chlorides exhibit enhanced reactivity compared to their less hindered analogues. nih.gov This phenomenon, termed steric acceleration, is attributed to the ground-state structure of the molecule being rigid, compressed, and sterically congested. mdpi.comnih.gov The reaction proceeds through a single trigonal bipyramidal transition state, and the relief of this ground-state strain upon moving to the more open transition state lowers the activation energy and accelerates the reaction. mdpi.com

The 2-cyclopropoxy group in this compound would be expected to exert a similar "positive" ortho-effect. researchgate.net Its presence should lead to an enhanced reactivity at the sulfonyl sulfur center compared to unsubstituted benzenesulfonyl chloride, making it a highly active intermediate for synthetic transformations.

The following table presents kinetic data for the chloride exchange reaction in various substituted arenesulfonyl chlorides, illustrating these structure-reactivity principles.

| Substituent (X) in X-C₆H₄SO₂Cl | Second-Order Rate Constant (k₂ × 10⁵) [M⁻¹s⁻¹] at 25°C | Relative Rate (k/k_H) | Primary Effect |

| 4-OCH₃ | 0.25 | 0.19 | Electron-Donating (Resonance) |

| 4-CH₃ | 0.67 | 0.50 | Electron-Donating (Inductive) |

| H | 1.33 | 1.00 | Reference |

| 4-Cl | 4.30 | 3.23 | Electron-Withdrawing |

| 3-Cl | 11.70 | 8.80 | Electron-Withdrawing |

| 2-CH₃ | 2.50 | 1.88 | Ortho-Effect (Steric Acceleration) |

| 2,4,6-(CH₃)₃ | 6.10 | 4.59 | Ortho-Effect (Steric Acceleration) |

| 2,4,6-(i-Pr)₃ | 3.72 | 2.80 | Ortho-Effect (Steric Acceleration) |

Data sourced from Mikołajczyk et al. (2020). mdpi.comnih.gov

Design and Synthesis of Advanced Molecular Architectures Utilizing this compound as a Key Intermediate

Aryl sulfonyl chlorides are powerful and versatile electrophilic reagents used extensively as building blocks in organic synthesis. wikipedia.orgmagtech.com.cn Due to its anticipated heightened reactivity, this compound is a valuable key intermediate for the design and synthesis of diverse and complex molecular architectures, particularly in the fields of medicinal and materials chemistry.

The primary reactions of sulfonyl chlorides involve nucleophilic attack at the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. This reactivity allows for the facile construction of sulfonamides, sulfonate esters, and sulfones.

Sulfonamides: The reaction of this compound with primary or secondary amines would yield the corresponding N-substituted sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents.

Sulfonate Esters: Reaction with alcohols or phenols provides access to sulfonate esters. These can be final products or serve as intermediates themselves, with the sulfonate group acting as an excellent leaving group in subsequent substitution reactions.

Sulfones: Friedel-Crafts-type reactions with other aromatic compounds, catalyzed by a Lewis acid, would produce diaryl sulfones containing the 2-cyclopropoxybenzene moiety.

The table below outlines the potential transformations of this compound into more advanced molecular structures.

| Reaction Type | General Reactants | General Product | Example Product with this compound |

| Sulfonamide Synthesis | R-SO₂Cl + R'R''NH | R-SO₂-NR'R'' (A Sulfonamide) | N-Alkyl-2-cyclopropoxybenzene-1-sulfonamide |

| Sulfonate Ester Synthesis | R-SO₂Cl + R'-OH | R-SO₂-OR' (A Sulfonate Ester) | Phenyl 2-cyclopropoxybenzene-1-sulfonate |

| Friedel-Crafts Sulfonylation | R-SO₂Cl + Arene | R-SO₂-Arene (A Sulfone) | (2-Cyclopropoxyphenyl)(phenyl)sulfone |

Through these and other transformations, such as reactions with imines or unsaturated compounds, the 2-cyclopropoxybenzene scaffold can be incorporated into a wide library of complex molecules for various scientific applications. magtech.com.cnresearchgate.net

Spectroscopic Analysis and Computational Approaches for Structural Elucidation and Mechanistic Understanding

Application of Advanced Spectroscopic Techniques for Comprehensive Structural Characterization (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy, X-ray Crystallography)

The definitive structure of 2-cyclopropoxybenzene-1-sulfonylchloride would be established through a combination of spectroscopic methods, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the connectivity and chemical environment of atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl (B3062369), and methoxy (B1213986) protons. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns revealing the substitution pattern on the benzene (B151609) ring. openstax.orglibretexts.org The protons of the cyclopropyl group would resonate in the upfield region, characteristically between 0.5 and 1.5 ppm.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Aromatic carbons typically resonate between 110 and 160 ppm. libretexts.org The carbons of the cyclopropoxy group would also have characteristic shifts, providing further structural confirmation.

Illustrative ¹H and ¹³C NMR Data for this compound

This data is predicted based on analogous compounds and typical chemical shift ranges.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.2 | 115 - 140 |

| Cyclopropyl CH₂ | 0.6 - 1.0 | 5 - 15 |

| Cyclopropyl CH | 3.5 - 4.0 | 50 - 60 |

Mass Spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern would likely show losses of the sulfonyl chloride group (SO₂Cl) and the cyclopropoxy group, aiding in the confirmation of the structure.

Infrared (IR) Spectroscopy is invaluable for identifying functional groups. The IR spectrum of this compound would be expected to show strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) around 1375 cm⁻¹ and 1185 cm⁻¹. nist.gov Aromatic C-H stretching would be observed around 3030 cm⁻¹, and C=C stretching of the benzene ring would appear in the 1450-1600 cm⁻¹ region. openstax.org

Predicted Key IR Absorptions for this compound

Based on characteristic frequencies for the functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| S=O | Asymmetric Stretch | ~1375 |

| S=O | Symmetric Stretch | ~1185 |

| Aromatic C-H | Stretch | ~3030 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O-C | Stretch | 1200 - 1250 |

X-ray Crystallography would provide the most definitive structural information if a suitable single crystal of the compound can be obtained. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. mdpi.commdpi.com This would unambiguously confirm the connectivity and stereochemistry of the molecule.

Computational Chemistry for Elucidating Electronic Structure and Predicting Reactivity

Computational chemistry offers powerful tools to complement experimental data, providing insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scispace.comchemrxiv.org For this compound, DFT calculations could be used to:

Optimize the molecular geometry to predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Simulate vibrational frequencies to aid in the assignment of experimental IR and Raman spectra.

Determine the reaction energetics for processes such as hydrolysis or reactions with nucleophiles, providing insights into reaction mechanisms. researchgate.net Studies on the solvolysis of arenesulfonyl chlorides have shown these reactions often proceed via an Sₙ2 pathway. nih.govbeilstein-journals.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can model the dynamic behavior of molecules over time. scispace.commdpi.com For this compound, MD simulations could be employed to:

Explore the conformational landscape, particularly the orientation of the cyclopropoxy and sulfonyl chloride groups relative to the benzene ring.

Study the interactions of the molecule with solvent molecules, which is crucial for understanding its behavior in solution and its reactivity in different media.

Investigate intermolecular interactions in the condensed phase, providing insights into crystal packing forces.

Deriving Mechanistic Insights from Integrated Experimental and Theoretical Data

A powerful approach to understanding chemical reactivity and reaction mechanisms involves the integration of experimental and theoretical data. For this compound, this synergy would be particularly insightful.

For instance, in studying its reaction with a nucleophile, experimental kinetic data could determine the reaction order and rate constants. Spectroscopic techniques could be used to identify reaction intermediates and products. Concurrently, DFT calculations could model the potential energy surface of the reaction, identifying transition states and intermediates. researchgate.net The calculated activation energies could then be compared with the experimentally determined values to validate the proposed mechanism. MD simulations could further elucidate the role of the solvent in stabilizing transition states or intermediates.

By combining the structural certainty from spectroscopy, the dynamic picture from MD simulations, and the energetic and electronic details from DFT calculations, a comprehensive and robust understanding of the structure, reactivity, and mechanistic pathways of this compound can be achieved.

Future Directions and Emerging Research Avenues for 2 Cyclopropoxybenzene 1 Sulfonylchloride Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The synthesis of sulfonyl chlorides has traditionally relied on reagents like chlorosulfonic acid or phosphorus pentachloride, which present significant environmental and safety challenges. orgsyn.orggoogle.com Future research concerning 2-Cyclopropoxybenzene-1-sulfonylchloride will likely prioritize the development of greener synthetic methodologies.

Emerging strategies in the broader field focus on minimizing hazardous waste and utilizing more sustainable reagents. One promising avenue is the oxidative chlorination of the corresponding thiols or disulfides. Recent studies have demonstrated the efficacy of oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents such as water, ethanol, or deep eutectic solvents. researchgate.netrsc.org This one-pot method, which converts thiols to sulfonyl chlorides that can then react in situ, offers a simpler, solvent-free workup and aligns with the principles of green chemistry. researchgate.net

Another area of intense research is the application of photocatalysis. Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide), have been successfully employed to synthesize a variety of sulfonyl chlorides from arenediazonium salts under mild, visible-light conditions. nih.gov Adapting such photocatalytic methods for the synthesis of this compound could offer a sustainable alternative to traditional Sandmeyer-type reactions, which often use copper catalysts. nih.gov

Table 1: Comparison of Synthetic Routes for Aryl Sulfonyl Chlorides

| Method | Reagents | Conditions | Advantages | Potential for this compound |

|---|---|---|---|---|

| Traditional | Chlorosulfonic Acid, PCl₅, SOCl₂ | Harsh, often high temperatures | Well-established | Current likely method, but with environmental drawbacks. |

| Oxidative Chlorination | Thiols, NaDCC·2H₂O | Mild, aqueous/sustainable solvents | Environmentally friendly, simple workup. researchgate.netrsc.org | High potential for a greener synthesis. |

| Photocatalysis | Arenediazonium salts, Heterogeneous Photocatalyst | Visible light, room temperature | Sustainable, high functional group tolerance. nih.gov | A promising avenue for mild and selective synthesis. |

Catalytic Applications and Cascade Reactions in Organic Synthesis

Sulfonyl chlorides are valuable precursors for generating sulfonyl radicals, which are key intermediates in a variety of powerful chemical transformations. A significant future direction for this compound lies in its use in photoredox-catalyzed reactions. Visible-light-induced processes can generate sulfonyl radicals from sulfonyl chlorides under mild conditions, enabling their participation in cascade reactions. nih.gov

For instance, the regioselective cascade sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides has been developed to afford complex heterocyclic structures like monosulfonylated pyrrolin-2-ones. nih.gov Investigating the reactivity of this compound in such transformations could unlock novel pathways to unique molecular scaffolds incorporating the 2-cyclopropoxybenzenesulfonyl moiety. The cyclopropyl (B3062369) group, in particular, may offer unique steric and electronic properties that influence the regioselectivity and efficiency of these cascade reactions.

Furthermore, arylsulfonyl methyl isocyanides have been shown to act as dual-functional reagents, serving as both a sulfonyl source and a 1,3-dipolar reagent in cascade reactions with gem-dibromoalkenes to produce 2,4-disulfonylpyrroles. nih.gov Exploring the potential of this compound to participate in or be a precursor for reagents in similar multi-component, cascade processes represents a fertile ground for synthetic innovation.

Integration into Complex Polycyclic and Heterocyclic Molecular Architectures

The sulfonyl chloride functional group is a versatile handle for introducing the corresponding sulfonyl moiety into a wide array of organic molecules, including complex polycyclic and heterocyclic systems that are often the core of biologically active compounds. echemcom.comnih.gov A major research avenue for this compound will be its application as a building block in the synthesis of novel, intricate molecular architectures.

The reaction of sulfonyl chlorides with amines to form sulfonamides is one of the most fundamental and widely used transformations in medicinal chemistry. nih.govechemcom.com The resulting 2-cyclopropoxybenzenesulfonamide (B2651366) moiety could be incorporated into various heterocyclic scaffolds, such as pyrimidines or benzimidazoles, which are known to exhibit a wide range of biological activities. echemcom.comnih.gov

Moreover, sulfonyl chlorides are instrumental in the annulation reactions for constructing condensed sulfur-nitrogen heterocyclic compounds. For example, sulfenyl chlorides, which can be generated from related precursors, react with alkenes to form complex thiazolo-quinolinium derivatives. nih.gov Exploring the reactivity of this compound and its derivatives in similar intramolecular and intermolecular cyclization reactions could lead to the discovery of novel polycyclic and heterocyclic systems with unique three-dimensional structures.

Interdisciplinary Research Opportunities in Materials Science and Chemical Biology (Focusing on Synthetic Methodologies)

The unique structural features of this compound open up potential applications in interdisciplinary fields like materials science and chemical biology, driven by synthetic innovation.

In materials science, sulfonyl chlorides are used as initiators for metal-catalyzed living radical polymerizations to create well-defined polymers and complex architectures like star polymers. cmu.edu The 2-cyclopropoxybenzene group could impart specific physical properties, such as altered solubility, thermal stability, or refractive index, to the resulting polymers. Designing multifunctional initiators based on this scaffold could lead to new materials with tailored properties. Additionally, sulfonyl chloride functionalities can be grafted onto magnetic nanoparticles to create recyclable reagents, enhancing the sustainability of chemical processes. nih.gov

In chemical biology, the sulfonamide linkage is a key feature in a vast number of pharmaceuticals. nih.gov The development of efficient and modular synthetic methods to incorporate the 2-cyclopropoxybenzenesulfonyl group into diverse molecular libraries is a critical step toward discovering new bioactive compounds. This involves leveraging the reactivity of the sulfonyl chloride with various amines, alcohols, and other nucleophiles to rapidly generate collections of novel compounds for biological screening. echemcom.com The cyclopropoxy moiety is a known bioisostere for other functional groups and can favorably modulate a molecule's metabolic stability and binding affinity, making it an attractive component for drug design.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Chlorosulfonic acid |

| Phosphorus pentachloride |

| Thionyl chloride |

| Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) |

| Potassium poly(heptazine imide) |

| Pyrrolin-2-ones |

| Arylsulfonyl methyl isocyanides |

| gem-Dibromoalkenes |

| 2,4-disulfonylpyrroles |

| Pyrimidines |

| Benzimidazoles |

Q & A

Q. How can this compound be leveraged in covalent inhibitor design?

- Answer : Target cysteine residues in enzymes (e.g., kinases) through nucleophilic aromatic substitution. Validate covalent binding via intact protein mass spectrometry and X-ray co-crystallography. Competitive activity-based protein profiling (ABPP) confirms selectivity against off-target proteins .

Q. What in silico tools predict the metabolic fate of sulfonyl chloride derivatives in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.